Di(1-adamantyl)-n-butylphosphine hydriodide

Catalog No.
S3318012
CAS No.
714951-87-8
M.F
C24H40IP
M. Wt
486.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di(1-adamantyl)-n-butylphosphine hydriodide

CAS Number

714951-87-8

Product Name

Di(1-adamantyl)-n-butylphosphine hydriodide

IUPAC Name

bis(1-adamantyl)-butylphosphane;hydroiodide

Molecular Formula

C24H40IP

Molecular Weight

486.5

InChI

InChI=1S/C24H39P.HI/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;/h17-22H,2-16H2,1H3;1H

InChI Key

IBXHWLZKSOGUFS-UHFFFAOYSA-N

SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.I

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.I

sold in collaboration with Solvias AG

Di(1-adamantyl)-n-butylphosphine hydriodide is a crystalline, air-stable phosphonium salt. It serves as a direct and convenient precursor to the bulky, electron-rich monophosphine ligand di(1-adamantyl)-n-butylphosphine (also known as cBRIDP or cataCXium® A). This ligand class is specifically designed for creating highly active and stable palladium catalysts used in a range of challenging carbon-carbon and carbon-nitrogen cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. The primary procurement value of this salt lies in its combination of handling stability and its ability to generate a ligand with a distinct steric and electronic profile for demanding catalytic applications.

Substituting this specific hydriodide salt with either the free phosphine ligand or other common bulky phosphines (e.g., tri-tert-butylphosphine) can lead to significant failures in process reproducibility and reaction performance. The free di(1-adamantyl)-n-butylphosphine is susceptible to oxidation, making the air-stable, crystalline hydriodide salt easier to weigh and handle accurately, which is critical for maintaining low catalyst loadings. Furthermore, the unique three-dimensional structure of the two adamantyl groups combined with the n-butyl group creates a specific steric pocket around the palladium center that is not replicated by ligands with spherically symmetric bulk (like tri-tert-butylphosphine) or biaryl-based scaffolds (like XPhos). This structural difference is directly responsible for its enhanced reactivity in specific, challenging substrate classes.

Process Advantage: Enhanced Handling and Stability Over Air-Sensitive Free Phosphine

Phosphonium salts, such as Di(1-adamantyl)-n-butylphosphine hydriodide, are widely used as air-stable, solid precursors for their corresponding electron-rich phosphine ligands. This contrasts with many free phosphines, which can be sensitive to air and moisture, leading to the formation of phosphine oxides and inconsistent catalyst activity. The use of a weighable, crystalline salt simplifies reaction setup, enhances reproducibility, and is particularly advantageous in high-throughput screening or process development workflows where reagent stability is paramount.

Evidence DimensionPrecursor Form & Stability
Target Compound DataAir-stable, crystalline solid
Comparator Or BaselineCorresponding free phosphine (often an air-sensitive oil or low-melting solid)
Quantified DifferenceQualitative improvement in handling, weighing accuracy, and storage stability, reducing active catalyst degradation.
ConditionsStandard laboratory or process chemistry setup conditions.

This stability reduces batch-to-batch variability and improves process reliability by ensuring consistent delivery of the active ligand to the catalytic reaction.

Performance in Challenging Suzuki Couplings: Dramatically Outperforms Tri-tert-butylphosphine

In the palladium-catalyzed Suzuki-Miyaura coupling of a sterically hindered aryl chloride (2,4,6-trimethylphenyl chloride) with 4-tert-butylphenylboronic acid, the catalyst system generated from di(1-adamantyl)-n-butylphosphine provided a 97% yield. Under identical conditions, the catalyst formed with the common bulky ligand tri-tert-butylphosphine (P(t-Bu)3) resulted in only a 5% yield of the desired product.

Evidence DimensionIsolated Product Yield (%)
Target Compound Data97%
Comparator Or BaselineTri-tert-butylphosphine (P(t-Bu)3) ligand: 5%
Quantified Difference+92% absolute yield vs. the benchmark bulky phosphine.
ConditionsSuzuki-Miyaura coupling of 2,4,6-trimethylphenyl chloride and 4-tert-butylphenylboronic acid, 1 mol % Pd₂(dba)₃, 2 mol % ligand, K₃PO₄, toluene, 100 °C, 20 h.

For challenging or sterically congested substrates, this ligand is enabling where a more common and less expensive substitute completely fails, justifying its selection for difficult synthetic targets.

Enabling Technology for Industrially Relevant Formylation Reactions

The ligand generated from this salt, di-1-adamantyl-n-butylphosphine (cataCXium A), is a component of the best-in-class catalyst system for the palladium-catalyzed formylation of aryl bromides using syngas (CO/H₂). This reaction is a key transformation for producing aryl aldehydes, which are critical intermediates in the large-scale synthesis of active pharmaceutical ingredients. The use of this specific ligand is integral to the catalyst's high performance and has been the subject of detailed kinetic and mechanistic analysis for industrial process optimization.

Evidence DimensionIndustrial Process Utility
Target Compound DataIdentified as a key component of the 'best-in-class' catalyst system for large-scale aryl bromide formylation.
Comparator Or BaselineOther phosphine ligands used in carbonylation chemistry.
Quantified DifferenceEnables an industrially significant transformation where catalyst performance is critical for process viability.
ConditionsPalladium-catalyzed formylation of aryl bromides with CO/H₂.

This compound is a validated precursor for a ligand used in established, industrially significant processes, making it a reliable choice for scale-up and manufacturing applications.

Synthesis of Highly Substituted Biaryls via Suzuki-Miyaura Coupling

This precursor is the right choice when coupling sterically demanding aryl chlorides or bromides. As demonstrated by its superior performance against benchmark ligands like P(t-Bu)₃ in hindered systems, its use is justified for complex targets in pharmaceutical and materials science where maximizing yield with challenging substrates is the primary objective.

Process Development and Scale-Up of Cross-Coupling Reactions

For workflows where process robustness and reproducibility are critical, procuring the air-stable hydriodide salt is preferable to using the free phosphine. Its stability simplifies handling, reduces the risk of catalyst deactivation from atmospheric oxidation, and ensures more consistent batch-to-batch results, making it ideal for scale-up and manufacturing environments.

Development of Carbonylation and Formylation Chemistries

Given its documented use as part of a best-in-class catalyst system for the formylation of aryl halides, this compound is a primary candidate for research and process development involving the introduction of carbonyl groups. Its proven utility in this industrially relevant area makes it a rational starting point for developing novel carbonylation methods or optimizing existing ones.

Other CAS

714951-87-8

Dates

Last modified: 08-19-2023

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